![molecular formula C20H22FNO3 B11790949 Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate](/img/structure/B11790949.png)
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate ester functional group, a fluorine atom, and a piperidine ring substituted with a benzyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, (1-benzylpiperidin-4-yl)methanol, is synthesized through the reduction of (1-benzylpiperidin-4-yl)methanone using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Benzylpiperidin-4-yl)methanol
- 4-Benzylpiperidine
- N-Benzylpiperidine
Uniqueness
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is unique due to the presence of the fluorine atom and the ester functional group, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C20H22FNO3 |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
methyl 4-(1-benzylpiperidin-4-yl)oxy-3-fluorobenzoate |
InChI |
InChI=1S/C20H22FNO3/c1-24-20(23)16-7-8-19(18(21)13-16)25-17-9-11-22(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3 |
InChI-Schlüssel |
QIMVDOFTCBBATE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.